molecular formula C15H16N6 B2741316 N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1257548-41-6

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2741316
CAS No.: 1257548-41-6
M. Wt: 280.335
InChI Key: DFYKKKUGVSCVRO-UHFFFAOYSA-N
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Description

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[3,4-d][1,2,3]triazine core, which is known for its biological activity and potential as a pharmacophore.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with cyclopentylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazolo[3,4-d][1,2,3]triazin-4-amines with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine stands out due to its unique structure, which combines the pyrazolo[3,4-d][1,2,3]triazine core with a cyclopentyl and phenyl group. This structural combination enhances its binding affinity and selectivity for certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-cyclopentyl-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-2-8-12(9-3-1)21-15-13(10-16-21)14(18-20-19-15)17-11-6-4-5-7-11/h1-3,8-11H,4-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYKKKUGVSCVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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